Voxilaprevir - 1535212-07-7

Voxilaprevir

Catalog Number: EVT-286497
CAS Number: 1535212-07-7
Molecular Formula: C40H52F4N6O9S
Molecular Weight: 868.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Voxilaprevir (GS-9857) is a direct-acting antiviral agent (DAA) that acts as a pan-genotypic nonstructural (NS) protein 3/4A protease inhibitor. [] It is primarily used in scientific research to study the hepatitis C virus (HCV) and its inhibition. Voxilaprevir exhibits potent antiviral activity against various HCV genotypes (1-6) and possesses an improved resistance profile compared to previous HCV protease inhibitors. []

Future Directions
  • Optimization of Treatment Regimens: Further research is needed to determine the optimal treatment duration for Voxilaprevir-containing regimens in different patient populations. [, , ]
  • Understanding Resistance Mechanisms: Investigating the mechanisms behind emerging resistance to Voxilaprevir, especially in specific genotypes and patient subgroups. [, , ]
  • Long-Term Safety and Efficacy: Assessing the long-term safety and durability of SVR achieved with Voxilaprevir-containing therapies, particularly in patients with advanced liver disease. [, ]
  • Exploration of New Combinations: Investigating the potential of combining Voxilaprevir with other novel DAAs to further improve treatment outcomes and overcome emerging resistance patterns. []

Velpatasvir

Ledipasvir

Compound Description: Ledipasvir is another NS5A inhibitor with a similar mechanism of action to Velpatasvir, preventing HCV replication by disrupting the function of the NS5A protein, which is involved in viral replication and assembly [, , ].

Relevance: Ledipasvir is often mentioned in the context of comparing different HCV treatment regimens [, , ]. While it shares the same target as Voxilaprevir, it may have different efficacy, resistance profiles, and potential for drug interactions.

Grazoprevir

Compound Description: Grazoprevir is an NS3/4A protease inhibitor that works by blocking the activity of the HCV NS3/4A protease, an enzyme essential for viral replication [, , ].

Relevance: Grazoprevir operates within the same class of drugs as Voxilaprevir, both inhibiting the NS3/4A protease, a key enzyme in the HCV replication cycle [, , ]. Understanding the comparative efficacy, safety profiles, and resistance patterns of these drugs is crucial for optimizing treatment strategies.

Glecaprevir

Elbasvir

Compound Description: Elbasvir is an NS5A inhibitor that inhibits HCV replication by targeting the NS5A protein, similar to Velpatasvir [, , ].

Relevance: Elbasvir and Voxilaprevir are often studied in the context of their use in combination therapies for HCV infection [, , ]. By targeting different viral proteins, they work synergistically to suppress viral replication and reduce the risk of resistance.

Pibrentasvir

Ombitasvir

Compound Description: Ombitasvir is an NS5A inhibitor, working similarly to Velpatasvir, Ledipasvir, Elbasvir, and Pibrentasvir by interfering with the NS5A protein's function in HCV replication [].

Relevance: Understanding the efficacy and resistance profiles of different NS5A inhibitors like Ombitasvir is crucial for selecting the most appropriate treatment regimen for HCV infection, especially in combination with Voxilaprevir [].

Daclatasvir

Compound Description: Daclatasvir is an NS5A inhibitor, similar to several other compounds on this list, that acts by binding to the NS5A protein and disrupting its role in HCV replication [, , ].

Relevance: Daclatasvir's relevance stems from its use in various HCV treatment regimens, and it is often compared to Voxilaprevir-containing regimens in terms of efficacy and safety [, , ].

Paritaprevir

Compound Description: Paritaprevir is an NS3/4A protease inhibitor that blocks the activity of the HCV NS3/4A protease, similar to Grazoprevir and Glecaprevir [].

Relevance: Paritaprevir, being an NS3/4A protease inhibitor like Voxilaprevir, is relevant for comparative purposes, particularly in terms of its resistance profile and potential for cross-resistance with Voxilaprevir [].

Ritonavir

Compound Description: While primarily known as an HIV protease inhibitor, Ritonavir is sometimes used in HCV treatment regimens as a pharmacokinetic enhancer for other DAAs [].

Relevance: Ritonavir's relevance to Voxilaprevir is primarily in its potential use as a booster for other DAAs in combination therapies, though it is not directly related in terms of its antiviral target [].

Overview

Voxilaprevir is a novel compound developed as a pan-genotypic inhibitor of the hepatitis C virus. It is primarily used in combination therapies for treating chronic hepatitis C infections, particularly in patients who have previously been treated. Voxilaprevir is classified as a non-structural protein 3/4A protease inhibitor, which plays a crucial role in the viral replication process.

Source and Classification

Voxilaprevir was discovered and developed by Gilead Sciences, and it is a key component of the combination drug Vosevi, which includes sofosbuvir and velpatasvir. The compound belongs to the class of antiviral agents specifically targeting the hepatitis C virus. Its development was aimed at addressing various genotypes of hepatitis C, making it a versatile option for treatment.

Synthesis Analysis

Methods and Technical Details

The synthesis of Voxilaprevir involves several key steps designed to optimize yield and purity. According to published studies, the synthesis can be summarized as follows:

  1. Starting Materials: The synthesis begins with well-defined starting materials that undergo multiple transformations.
  2. Key Reactions: The synthetic route typically includes reactions such as amide bond formation, cyclization, and various protective group strategies to ensure the stability of intermediates.
  3. Yield Optimization: Techniques such as high-performance liquid chromatography are employed to monitor the progress of reactions and ensure high yields of the final product.

The detailed synthetic pathway has been documented in scientific literature, highlighting the efficiency of the methods used to produce Voxilaprevir in a pharmaceutical setting .

Molecular Structure Analysis

Structure and Data

Voxilaprevir has a complex molecular structure characterized by its specific arrangement of atoms that confer its biological activity. The molecular formula is C22H28N6O4S, with a molecular weight of approximately 444.56 g/mol.

  • Structural Features: The structure includes a thiazole ring, an amide linkage, and several functional groups that enhance its interaction with the viral protease.
  • 3D Representation: The three-dimensional configuration of Voxilaprevir allows it to fit into the active site of the hepatitis C virus protease effectively, inhibiting its function.
Chemical Reactions Analysis

Reactions and Technical Details

Voxilaprevir undergoes various chemical reactions during its synthesis, including:

  1. Amide Formation: This reaction is crucial for building the backbone of the molecule.
  2. Cyclization Reactions: These reactions help in establishing the structural integrity of Voxilaprevir.
  3. Protective Group Removal: This step is essential for obtaining the final active compound from its precursors.

The careful design of these reactions ensures that Voxilaprevir maintains its efficacy as an antiviral agent while minimizing by-products .

Mechanism of Action

Process and Data

Voxilaprevir exerts its antiviral effects by inhibiting the non-structural protein 3/4A protease of the hepatitis C virus. This enzyme is critical for processing viral polyproteins into functional proteins necessary for viral replication.

  • Inhibition Mechanism: By binding to the active site of the protease, Voxilaprevir prevents the cleavage of polyproteins, thereby halting viral replication.
  • Efficacy Across Genotypes: Its pan-genotypic nature allows it to be effective against multiple strains of hepatitis C, making it a valuable tool in clinical settings .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Voxilaprevir exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water, which is typical for many small-molecule drugs.
  • Stability: The compound shows good stability under standard storage conditions, which is crucial for maintaining its efficacy over time.
  • Melting Point: Specific melting point data indicates that it can withstand various temperatures without significant degradation .
Applications

Scientific Uses

Voxilaprevir is primarily used in clinical settings for treating chronic hepatitis C infections. Its applications include:

  • Combination Therapy: As part of Vosevi, it is used in treatment regimens for patients who have previously failed other therapies.
  • Clinical Trials: Ongoing research continues to explore its effectiveness across different patient populations and genotypes, contributing to our understanding of hepatitis C management .
Introduction to Voxilaprevir in Hepatitis C Virus (HCV) Therapeutics

Global Burden of HCV and Evolution of Direct-Acting Antivirals (DAAs)

Hepatitis C Virus (HCV) remains a significant global health challenge, with an estimated 71 million individuals chronically infected worldwide as of 2015 [2] [8]. The virus exhibits high genetic diversity, categorized into six major genotypes (GT 1–6), with heterogeneous geographic distributions: GT1 dominates in the Americas and Europe, GT3 in South Asia, and GT4 in North Africa and the Middle East [7]. Prior to 2011, treatment relied on interferon (IFN)-based regimens, which achieved sustained virologic response (SVR) rates of ≤50% and were associated with severe side effects [2]. The advent of first-generation DAAs (telaprevir, boceprevir) targeting viral enzymes improved SVR rates to ~75% but still required co-administration with IFN/ribavirin (RBV) [2].

The approval of second-generation DAAs (2013 onwards) revolutionized HCV therapy. These agents—including NS5B polymerase inhibitors (e.g., sofosbuvir), NS5A inhibitors (e.g., velpatasvir), and NS3/4A protease inhibitors (e.g., voxilaprevir)—enabled IFN-free regimens with SVR rates >95%, shorter durations (8–12 weeks), and pan-genotypic coverage [5] [8]. Despite these advances, approximately 5% of patients experience virologic failure due to resistance-associated substitutions (RASs), non-adherence, or drug-drug interactions [6] [8], creating an unmet need for salvage therapies.

Role of NS3/4A Protease Inhibition in HCV Replication Cycle

HCV replication occurs within replication organelles (ROs), double-membrane vesicles (DMVs) derived from the endoplasmic reticulum (ER) membrane [7]. The viral NS3/4A protease is indispensable for viral polyprotein processing and replication complex assembly. Key functions include:

  • Polyprotein Cleavage: NS3/4A cleaves the HCV polyprotein at four junctions (NS3/NS4A, NS4A/NS4B, NS4B/NS5A, NS5A/NS5B) to release functional nonstructural proteins (NS4A–NS5B) [7].
  • Innate Immune Evasion: NS3/4A cleaves host mitochondrial antiviral-signaling protein (MAVS), disrupting interferon signaling and enabling viral persistence [3].

Table 1: Key Viral Proteins in HCV Replication

ProteinFunctionRole in Replication
NS3/NS4ASerine protease/helicasePolyprotein processing, immune evasion
NS4BMembrane anchorRO scaffold formation
NS5ARNA-binding phosphoproteinRO assembly, RNA replication regulation
NS5BRNA-dependent RNA polymeraseViral RNA synthesis

Voxilaprevir (VOX) is a macrocyclic, reversible NS3/4A protease inhibitor that binds the active site of NS3/4A via a unique P1–P3 macrocycle and quinoxaline moiety [3] [5]. Its pharmacodynamic profile includes:

  • Pan-Genotypic Activity: Median EC₅₀ values of 0.2–6.6 nM against HCV GT1–6 in replicon assays [5].
  • Resistance Barrier: Retains activity against common RASs (e.g., A156V, R155K) due to optimized interactions with catalytic residues [3] [9].

Emergence of Pan-Genotypic Therapies and Unmet Needs in DAA-Resistant HCV

First-generation DAAs were genotype-specific, complicating treatment in regions with diverse HCV strains. Pan-genotypic regimens (e.g., sofosbuvir/velpatasvir) simplified therapy but left gaps in managing DAA failures. Key limitations included:

  • Persistence of RASs: NS5A RASs (e.g., Y93H in GT3) remain detectable for years post-failure and confer high-level resistance to multiple DAAs [9].
  • Suboptimal Retreatment Options: Prior to VOX, no standardized regimens existed for NS5A-inhibitor failures [6] [8].

VOX was engineered to address these gaps. As a pan-genotypic NS3/4A inhibitor with a high barrier to resistance, it complements sofosbuvir (NS5B inhibitor) and velpatasvir (NS5A inhibitor) in the fixed-dose combination Vosevi® [3] [5]. Clinical trials demonstrated its efficacy in DAA-experienced patients:

  • POLARIS-1 Trial: 96% SVR12 in NS5A-inhibitor failures [1].
  • Real-World Cohorts: 95% SVR12 in 746 patients with prior DAA failure, including those with cirrhosis or RASs [8].

Table 2: Voxilaprevir Resistance Profile Against Common NS3 RASs

HCV GenotypeRASFold-Change in EC₅₀Clinical Impact
1aR155K2.1Low
1bA156V5.8Moderate
3aA156G1.7Low
4dD168E3.3Low

Data derived from replicon assays and clinical studies [3] [9]

Despite high efficacy, independent predictors of VOX failure include:

  • HCV GT3 infection (SVR12 88–92% vs. >97% for GT1) [8].
  • Hepatocellular carcinoma (HCC) and cirrhosis (SVR12 <90%) [8].
  • Prior failure of sofosbuvir/velpatasvir regimens [6].

For these patients, extending treatment duration or adding ribavirin provides no significant benefit but increases adverse events [6]. Rescue therapies like glecaprevir/pibrentasvir + sofosbuvir show promise (SVR12 100%) [8].

Properties

CAS Number

1535212-07-7

Product Name

Voxilaprevir

IUPAC Name

(1R,18R,20R,24S,27S,28S)-24-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]cyclopropyl]-28-ethyl-13,13-difluoro-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide

Molecular Formula

C40H52F4N6O9S

Molecular Weight

868.9 g/mol

InChI

InChI=1S/C40H52F4N6O9S/c1-7-22-27-19-50(28(22)32(51)48-39(18-23(39)31(41)42)35(53)49-60(55,56)38(5)14-15-38)34(52)30(37(2,3)4)47-36(54)59-26-16-20(26)10-8-9-13-40(43,44)29-33(58-27)46-25-17-21(57-6)11-12-24(25)45-29/h11-12,17,20,22-23,26-28,30-31H,7-10,13-16,18-19H2,1-6H3,(H,47,54)(H,48,51)(H,49,53)/t20-,22-,23+,26-,27+,28+,30-,39-/m1/s1

InChI Key

MZBLZLWXUBZHSL-FZNJKFJKSA-N

SMILES

CCC1C2CN(C1C(=O)NC3(CC3C(F)F)C(=O)NS(=O)(=O)C4(CC4)C)C(=O)C(NC(=O)OC5CC5CCCCC(C6=NC7=C(C=C(C=C7)OC)N=C6O2)(F)F)C(C)(C)C

Solubility

Soluble in DMSO

Synonyms

Voxilaprevir; GS-9857; GS 9857; GS9857; Vosevi.

Canonical SMILES

CCC1C2CN(C1C(=O)NC3(CC3C(F)F)C(=O)NS(=O)(=O)C4(CC4)C)C(=O)C(NC(=O)OC5CC5CCCCC(C6=NC7=C(C=C(C=C7)OC)N=C6O2)(F)F)C(C)(C)C

Isomeric SMILES

CC[C@@H]1[C@@H]2CN([C@@H]1C(=O)N[C@@]3(C[C@H]3C(F)F)C(=O)NS(=O)(=O)C4(CC4)C)C(=O)[C@@H](NC(=O)O[C@@H]5C[C@H]5CCCCC(C6=NC7=C(C=C(C=C7)OC)N=C6O2)(F)F)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.